4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. The synthetic route typically starts with the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. This is followed by alkylation with 3-phenoxypropyl halide and further functionalization to introduce the trifluoromethylphenyl group .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as tin(II) chloride or iron powder.
Scientific Research Applications
4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
1-Benzyl-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone: This compound has a similar structure but lacks the trifluoromethyl group.
Benzimidazole: The parent compound, which serves as the core structure for many derivatives.
Mebendazole: A well-known benzimidazole derivative used as an anthelmintic agent.
The uniqueness of 4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24F3N3O2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[1-(3-phenoxypropyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H24F3N3O2/c28-27(29,30)20-8-6-9-21(17-20)33-18-19(16-25(33)34)26-31-23-12-4-5-13-24(23)32(26)14-7-15-35-22-10-2-1-3-11-22/h1-6,8-13,17,19H,7,14-16,18H2 |
InChI Key |
KZGFXKWTSMTHON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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